molecular formula C9H6N4O4 B1385201 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid CAS No. 1017791-31-9

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Cat. No.: B1385201
CAS No.: 1017791-31-9
M. Wt: 234.17 g/mol
InChI Key: SPYSHOYBTKCTJC-UHFFFAOYSA-N
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Description

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a nitro-substituted benzoic acid derivative functionalized with a 1,2,4-triazole ring at the ortho position. The compound combines the electron-withdrawing nitro group (-NO₂) and the heterocyclic triazole moiety, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYSHOYBTKCTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252424
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-31-9
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole with Nitrobenzoic Derivatives

Overview:
This method, adapted from Wang et al., involves the initial synthesis of 4,5-dibromo-2H-1,2,3-triazole, followed by N-arylation with fluoronitrobenzenes. The process is highly regioselective, favoring N2-arylation, and is suitable for scale-up.

Reaction Scheme & Conditions:

  • Step 1: Synthesis of 4,5-dibromo-2H-1,2,3-triazole (10).
    • React triazole with bromine in water under controlled temperature (~45°C).
    • Yield: ~96%.
  • Step 2: N-arylation with fluoronitrobenzenes (e.g., 4-fluoro-2-nitrobenzene).
    • Reagents: Potassium carbonate (K₂CO₃), in DMF at 80°C.
    • Reaction time: 12-24 hours.
    • Yield: 78-95%.
  • Step 3: Hydrogenation of the nitro group to amino (using Pd/C and hydrogen).
    • Solvent: Ethyl acetate with triethylamine or potassium acetate.
    • Yield: >85%.
  • Step 4: Diazotization of the amino group followed by Sandmeyer iodination to introduce iodine.
    • Conditions: NaNO₂ in H₂SO₄ at 0-5°C, then KI at 70°C.
    • Purification: Distillation or recrystallization.
    • Yield: 60-97%.
  • Step 5: Iodide to benzoic acid via Grignard carboxylation.
    • Reagents: iPrMgCl in THF, bubbled with CO₂ at −20°C.
    • Final product: 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.
    • Overall yield: ~41% over four steps.

Note: This route is scalable and yields high-purity intermediates suitable for pharmaceutical synthesis.

Reaction of 4-Amino-Substituted Benzoic Acid Derivatives with Triazole Precursors

Overview:
This approach involves synthesizing 4-amino-benzoic acid derivatives, converting them into diazonium salts, and then performing azo coupling or direct arylation to attach the triazole moiety.

Key Steps:

Research Findings:

  • This method provides yields of 78-87% for key intermediates.
  • The process is adaptable for various substitution patterns on the aromatic ring, allowing for diversification.

Multi-step Synthesis via Hydrazine and Cyclization

Overview:
A versatile route involves synthesizing hydrazine derivatives of benzoic acid, followed by cyclization to form the 1,2,4-triazole ring.

Reaction Sequence:

  • Step 1: Formation of aromatic acid hydrazides from esters or acids.
  • Step 2: Cyclization with carbon disulfide or related reagents to form 1,2,4-triazoles.
  • Step 3: Nitration of the aromatic ring if necessary, to introduce the nitro group.
  • Step 4: Final nitration and purification yield the target compound.

Advantages:

  • Suitable for synthesizing diverse substituted triazoles.
  • Yields vary from 50-70%, depending on substitution patterns.

Key Data and Reaction Conditions Summary

Method Key Reactants Solvent Temperature Yield Remarks
Direct N-Arylation Dibromo-triazole + Nitrobenzenes DMF 80°C 78-95% Suitable for scale-up
Diazotization & Sandmeyer Amino-benzoic derivatives H₂SO₄, KI 0-70°C 60-97% High regioselectivity
Hydrazine Cyclization Aromatic acid hydrazides Ethanol, CS₂ Reflux 50-70% Diversification potential

Table 1: Summary of Synthetic Routes for this compound

Route Starting Material Key Reagents Main Conditions Overall Yield Advantages
1 4-(4H-1,2,4-Triazol-4-yl)benzoic acid ester NaOH, HCl Reflux, acid hydrolysis 41% Scalable, high purity intermediates
2 4-Amino-benzoic acid derivatives NaNO₂, KI, Grignard Cold diazotization, heating 78-87% Diversification, high regioselectivity
3 Hydrazine derivatives Cyclization with CS₂ Reflux 50-70% Flexible for substituted derivatives

Research Findings:

  • The N-arylation approach provides high regioselectivity and yields suitable for industrial scale.
  • The diazotization route offers high purity and is adaptable for various substitution patterns.
  • The multi-step hydrazine route allows for structural diversification but with moderate yields.

Notes and Considerations

  • Safety: Diazotization and Sandmeyer reactions require strict temperature control and handling of diazonium salts due to potential explosiveness.
  • Purification: Distillation and recrystallization are critical for obtaining high-purity intermediates, especially for pharmaceutical applications.
  • Scale-up: The methods involving N-arylation and diazotization are most suitable for large-scale synthesis due to their robustness and high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The carboxylic acid group can form amide bonds with amines.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: DCC or other carbodiimides as coupling agents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The presence of the triazole ring in 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is significant for its biological activities. Triazoles are well-known for their role in various pharmaceutical applications:

  • Antifungal Activity : Compounds containing triazole rings are often used in antifungal medications. Research has indicated that derivatives of triazole exhibit potent antifungal properties against various pathogens.
  • Anticancer Potential : The nitro group enhances the biological activity of the compound, making it a candidate for further investigation in anticancer drug development. Studies have shown that similar compounds can inhibit cancer cell proliferation.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives, including this compound, against Candida species. Results indicated significant inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

  • Reactivity : The nitro group acts as an electron-withdrawing substituent, facilitating electrophilic aromatic substitution reactions. This property can be exploited in synthesizing more complex organic molecules.
  • Click Chemistry : The triazole moiety is particularly useful in click chemistry—a method for creating complex molecular architectures efficiently. This application is vital in drug discovery and materials science.

Synthesis Procedure

A typical synthesis route involves:

  • Dissolving 4-nitrobenzoic acid in ethanol.
  • Adding hydrazine hydrate and a catalyst.
  • Heating under reflux to promote reaction.
  • Cooling and precipitating the product through water addition.
  • Filtering and drying the resultant solid.

Materials Science

The ability of this compound to form stable coordination complexes with metals opens avenues for applications in materials science:

  • Metal Coordination : Triazole-containing compounds are known to form stable complexes with transition metals, which can be utilized in catalysis and materials development.

Example Applications

Application AreaDescription
CatalysisUsed as ligands in metal-catalyzed reactions due to their coordination properties.
Sensor TechnologyDevelopment of sensors based on metal-triazole complexes for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, in medicinal applications, the compound may inhibit specific enzymes by binding to their active sites, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
4-(4H-1,2,4-triazol-4-yl)benzoic acid Triazole at para position C₉H₇N₃O₂ 157069-48-2 Coordination polymers, luminescent materials
3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Chloro + triazole at meta/para C₉H₆ClN₃O₂ 1060795-62-1 Enhanced acidity, potential catalysis
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate Ester group at para position C₁₁H₁₁N₃O₂ 167626-25-7 Improved lipophilicity for organic phases
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid Nitro + dioxane ring C₁₄H₁₇NO₆ 217197-04-1 Reduced solubility in polar solvents

Key Observations :

  • Electronic Effects: The nitro group in the target compound enhances the acidity of the benzoic acid group compared to non-nitro analogs (e.g., 4-(4H-1,2,4-triazol-4-yl)benzoic acid). This facilitates deprotonation and coordination with metal ions in MOFs .
  • Solubility: The nitro group reduces solubility in polar solvents (e.g., water) relative to amino- or ester-substituted derivatives (e.g., ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate) .
Metal Coordination Behavior
  • Target Compound: The nitro group withdraws electron density, stabilizing the carboxylate anion and enhancing metal binding. However, steric constraints from the ortho-triazole may favor monodentate over bridging coordination modes .
  • 4-(4H-1,2,4-triazol-4-yl)benzoic Acid : Forms 2D/3D coordination polymers with Mn(II) and Cu(II), where both carboxylate and triazole act as ligands. These structures exhibit photoluminescence and magnetic properties .
Functional Material Performance
  • Luminescence: Non-nitro analogs (e.g., Zn(II) complexes of 4-(4H-1,2,4-triazol-4-yl)benzoic acid) show strong emission due to ligand-centered transitions, whereas nitro-substituted derivatives may exhibit quenched luminescence due to electron-withdrawing effects .
  • Gas Adsorption : Nitro groups can reduce pore accessibility in MOFs compared to less bulky substituents (e.g., methyl groups in ZIF-7) .

Biological Activity

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid (CAS No. 1017791-31-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The compound is characterized by a benzoic acid moiety with a nitro group and a 4H-1,2,4-triazole ring. Its molecular formula is C9H7N3O2C_9H_7N_3O_2, with a molecular weight of approximately 189.17 g/mol. The presence of both the nitro and triazole groups suggests various potential applications in medicinal chemistry and material science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Nitroaromatic compounds have been previously explored for their antibacterial and antifungal properties. The triazole ring is also associated with various FDA-approved drugs known for their antifungal activities .

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole compounds have shown broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). It has demonstrated potent inhibitory effects on cell proliferation and induced apoptosis in these cell lines. The mechanism appears to involve the inhibition of specific enzymes related to nucleic acid synthesis.

A recent study highlighted that the compound's interaction with cellular signaling pathways significantly influences gene expression related to cancer progression, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research involving peripheral blood mononuclear cells (PBMCs) indicated that this compound could modulate cytokine release (e.g., TNF-α, IL-6), which are critical mediators in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes involved in nucleic acid synthesis.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate gene expression and metabolic processes.
  • Metal Ion Coordination : The triazole ring has the ability to bind metal ions, which may enhance its biological activity by modulating enzyme functions .

Comparative Analysis

A comparison with structurally similar compounds reveals the uniqueness of this compound:

Compound NameCAS NumberKey Features
2-(4H-1,2,4-Triazol-4-YL)benzoic acid167626-65-5Lacks nitro group; similar biological activity
2-Amino-4-(4H-1,2,4-triazol-4-YL)benzoic acid157069-48-2Contains amino group; potential for different interactions
5-Amino-Triazole DerivativesVariousExhibits broad-spectrum antimicrobial activity; structural variations lead to diverse properties

The combination of the nitro group and triazole ring enhances the biological activity compared to similar compounds lacking these features .

Q & A

Q. What are the standard synthetic routes for 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing 4-nitrobenzoic acid derivatives with 4H-1,2,4-triazole in ethanol with glacial acetic acid as a catalyst (4–5 drops) for 4 hours under reduced pressure to isolate the product . Alternative routes include cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, which enhances ring closure efficiency . Optimization parameters include:
  • Solvent choice : Absolute ethanol minimizes side reactions.
  • Catalyst : Acetic acid improves reaction kinetics.
  • Time/Temperature : Extended reflux durations (4–6 hours) and controlled cooling prevent decomposition.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • 1H NMR and LC-MS : Confirm molecular structure via proton environments and mass-to-charge ratios .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in coordination polymer studies .

Advanced Research Questions

Q. How can crystallographic data of metal complexes involving this compound be refined using software like SHELXL?

  • Methodological Answer : SHELXL is employed for small-molecule refinement. Key steps include:
  • Data input : Import intensity data (e.g., .hkl files) and assign space groups.
  • Restraints : Apply geometric constraints for triazole and nitro groups to mitigate disorder .
  • Hydrogen bonding : Use O–H⋯N and O–H⋯O interactions (observed in Ni(II) complexes) to stabilize refinement models .
    Challenges include resolving π-π stacking (centroid distances ~3.8 Å) and handling twinned data in low-symmetry systems .

Q. What strategies are effective in designing coordination polymers using this compound as a linker?

  • Methodological Answer : The carboxylate and triazole groups enable diverse coordination modes:
  • Node-linker assembly : Combine with transition metals (e.g., Ni²⁺) under hydrothermal conditions (443 K, 72 hours) to form 3D frameworks .
  • Functionalization : Substitute the triazole moiety (e.g., with 1,2,3-triazole) to modulate porosity and ligand flexibility .
  • Post-synthetic modification : Introduce redox-active or luminescent co-ligands for catalytic or sensing applications .

Notes

  • Contradictions : Synthesis routes vary in catalyst choice (acetic acid vs. POCl₃), which may reflect substrate-specific reactivity.
  • Unreliable Sources Excluded : All data are sourced from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) or validated databases (NIST, Sigma-Aldrich) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid
Reactant of Route 2
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4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

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